The Pivotal Role of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA in Cellular Physiology: A Technical Guide for Researchers
The Pivotal Role of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA in Cellular Physiology: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the biological significance of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA, a key intermediate in the metabolism of n-3 very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, metabolism, and multifaceted biological functions of this critical molecule, offering both foundational knowledge and practical experimental insights.
Introduction: Unveiling a Key Metabolic Intermediate
(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA is the activated form of tetracosapentaenoic acid (24:5n-3), an elongated and desaturated derivative of the essential fatty acid alpha-linolenic acid (ALA). As a member of the n-3 polyunsaturated fatty acid family, it holds a crucial position in the intricate network of lipid metabolism, most notably as the penultimate precursor to docosahexaenoic acid (DHA), a vital component of neural and retinal tissues. Beyond its role as a metabolic intermediate, emerging evidence suggests that tetracosapentaenoyl-CoA and its corresponding free fatty acid may exert direct biological effects, influencing cellular signaling and gene expression. This guide will illuminate the known and putative functions of this fascinating molecule.
Biosynthesis and Metabolism: The Sprecher Pathway in Focus
The synthesis of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA is a multi-step process occurring primarily in the endoplasmic reticulum, with the final conversion to DHA taking place in the peroxisomes. This metabolic route is commonly referred to as the Sprecher pathway.
The key enzymatic players in this pathway are the ELOVL fatty acid elongases and the fatty acid desaturases (FADS). Specifically, the synthesis from ALA involves a series of elongation and desaturation steps. The conversion of eicosapentaenoic acid (EPA; 20:5n-3) to (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA is a critical juncture, mediated by the elongase ELOVL2.
The subsequent and final step in the synthesis of DHA from (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA involves its desaturation to (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA by FADS2, followed by translocation to the peroxisome for a single round of β-oxidation to yield DHA-CoA.[1]
Caption: Biosynthesis of DHA via the Sprecher Pathway.
Biological Roles and Significance
The primary and most well-established biological role of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA is its function as an obligate intermediate in the synthesis of DHA. DHA is a critical structural component of cell membranes, particularly in the brain and retina, where it influences membrane fluidity, signal transduction, and the function of membrane-bound proteins.
Central Nervous System and Retinal Function
The high concentration of DHA in the brain and retina underscores the importance of its synthesis, and by extension, the role of its precursor, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA. In the retina, VLC-PUFAs are crucial for maintaining the highly curved and fluid membranes of photoreceptor outer segments, which is essential for visual function.[2] Studies have shown that the active formation of 24:5n-3 is a key step in n-3 PUFA metabolism within the retina.[3][4]
Cardiometabolic Health and PPAR Agonism
Recent research has highlighted the potential benefits of VLC-PUFAs, including tetracosapentaenoic acid, for cardiometabolic health.[5] These effects may be mediated, at least in part, through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Both n-3 and n-6 polyunsaturated fatty acids are known to be natural ligands for PPARs. The activation of PPARα, in particular, is a key mechanism by which fibrate drugs lower plasma triglycerides. Emerging evidence suggests that tetracosapentaenoic acid can act as a PPAR agonist, thereby influencing the expression of genes involved in lipid metabolism and inflammation.[6]
Experimental Methodologies: A Practical Guide
The study of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA requires specialized analytical techniques and cellular assays. This section provides an overview of key experimental protocols.
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
Protocol: Quantification of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA in Biological Samples
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2:1:0.8 methanol:chloroform:water).
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for extraction losses and matrix effects.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analyte.
-
Quantify the amount of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Caption: Workflow for Acyl-CoA Quantification by LC-MS/MS.
In Vitro Fatty Acid Elongation Assay
This assay measures the activity of ELOVL enzymes by monitoring the incorporation of a radiolabeled two-carbon donor (e.g., [14C]malonyl-CoA) into a fatty acyl-CoA substrate.
Protocol: In Vitro Fatty Acid Elongation Assay
-
Prepare Microsomes: Isolate microsomes from cells or tissues expressing the ELOVL enzyme of interest.
-
Assay Reaction:
-
In a reaction buffer containing NADPH, incubate the microsomes with the fatty acyl-CoA substrate (e.g., docosapentaenoyl-CoA) and [14C]malonyl-CoA.
-
Incubate at 37°C for a defined period.
-
-
Stop Reaction and Extract Lipids:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the lipids using a solvent system like hexane:isopropanol (3:2, v/v).
-
-
Analysis:
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the elongated product using a scintillation counter.
-
PPAR Reporter Gene Assay
This cell-based assay is used to determine if a compound can activate a specific PPAR isoform.
Protocol: PPAR Reporter Gene Assay
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with two plasmids:
-
An expression vector for the PPAR of interest (e.g., PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the test compound (e.g., tetracosapentaenoic acid) and a known PPAR agonist as a positive control.
-
-
Luciferase Assay:
-
After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
An increase in luciferase activity in the presence of the test compound indicates PPAR activation.
-
Calculate the EC50 value to determine the potency of the compound as a PPAR agonist.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Plasma Tetracosapentaenoic Acid (24:5n-3) | ~1.3 nmol/mL (baseline) | Human (female) | [7] |
| Plasma Tetracosapentaenoic Acid (24:5n-3) | ~4.1 nmol/mL (post-EPA) | Human (female) | [7] |
| Plasma Tetracosahexaenoic Acid (24:6n-3) | ~1.7 nmol/mL (baseline) | Human (female) | [7] |
| Plasma Tetracosahexaenoic Acid (24:6n-3) | ~3.6 nmol/mL (post-EPA) | Human (female) | [7] |
Future Directions and Conclusion
The study of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA is a rapidly evolving field. While its role as a precursor to DHA is well-established, its potential direct biological activities warrant further investigation. Future research should focus on elucidating the specific molecular targets of this acyl-CoA and its corresponding free fatty acid, particularly in the context of neuronal function and cardiometabolic health. The development of more sophisticated analytical tools and cellular models will be crucial in unraveling the full spectrum of its biological roles.
References
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987–1995. [Link]
-
UniProt Consortium. (2023). FADS2 - Acyl-CoA 6-desaturase - Homo sapiens (Human). UniProtKB. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr (2008). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Analytical biochemistry, 374(1), 119–129. [Link]
-
Rotstein, N. P., Ilincheta de Boschero, M. G., Giusto, N. M., & Aveldano, M. I. (1995). Active synthesis of C24:5, n-3 fatty acid in retina. The Biochemical journal, 305 ( Pt 2)(Pt 2), 643–648. [Link]
-
Cheillan, D., Drai, J., Vejux, A., Geloen, A., & Lizard, G. (2018). Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging. Oxidative medicine and cellular longevity, 2018, 8719839. [Link]
-
He, X., & Reynolds, K. A. (2006). Gel-elongation assay for type II fatty acid synthesis. Protocol Exchange. [Link]
-
Monroig, Ó., Tocher, D. R., & Navarro, J. C. (2013). Determination of Δ6 desaturase activity of fish Fads2 by expression in yeast and feeding with radiolabeled polyunsaturated fatty acids. Bio-protocol, 3(19), e894. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of lipid research, 42(12), 1987–1995. [Link]
-
Chen, Y., Agbaga, M. P., Anderson, R. E., & Mandal, N. A. (2013). Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration. Proceedings of the National Academy of Sciences of the United States of America, 110(30), 12472–12477. [Link]
-
Schönfeld, P., & Reiser, G. (2016). Functional consequences of brain exposure to saturated fatty acids: From energy metabolism and insulin resistance to neuronal damage. Neuropharmacology, 107, 259–270. [Link]
-
Metherel, A. H., Irfan, M., Taha, A. Y., & Bazinet, R. P. (2022). Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men. Prostaglandins, leukotrienes, and essential fatty acids, 186, 102494. [Link]
-
INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]
-
Schönfeld, P., & Reiser, G. (2013). Why does brain metabolism not favor burning of fatty acids to provide energy?. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 33(10), 1493–1499. [Link]
-
Reactome. (n.d.). Translocation of tetracosapentaenoyl-CoA to peroxisomes. Retrieved from [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr (2008). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Analytical biochemistry, 374(1), 119–129. [Link]
-
Metherel, A. H., Irfan, M., Taha, A. Y., & Bazinet, R. P. (2022). Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men. Prostaglandins, leukotrienes, and essential fatty acids, 186, 102494. [Link]
-
Reactome. (n.d.). Translocation of tetracosahexaenoyl-CoA to peroxisomes. Retrieved from [Link]
-
Jump, D. B. (2009). Mammalian Fatty Acid Elongases. In Methods in molecular biology (Clifton, N.J.) (Vol. 579, pp. 375–389). [Link]
-
Agbaga, M. P., Brush, R. S., Mandal, N. A., Henry, K., Elliott, M. H., & Anderson, R. E. (2010). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 15(14), 3121. [Link]
-
Takeuchi, H., Inagaki, Y., Yamauchi, Y., & Inoue, H. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. The Journal of biological chemistry, 293(40), 15436–15446. [Link]
-
Lattka, E., Rentsch, J., & Koletzko, B. (2011). The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. The Journal of biological chemistry, 286(48), 41184–41193. [Link]
-
Loving, B. A., & Bruce, K. D. (2021). Fatty Acid Synthesis in Glial Cells of the CNS. International journal of molecular sciences, 22(15), 8142. [Link]
-
Wanders, R. J., & Tager, J. M. (2001). Further insights into peroxisomal lipid breakdown via α- and β-oxidation. Biochemical Society transactions, 29(Pt 2), 291–296. [Link]
-
Agbaga, M. P., Brush, R. S., Mandal, N. A., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12843–12848. [Link]
-
Byabscience. (2024). Human fatty acid desaturase 2 (FADS2) ELISA kit Instructions for use. [Link]
-
Rotstein, N. P., Ilincheta de Boschero, M. G., Giusto, N. M., & Aveldano, M. I. (1995). Active synthesis of C24:5, n-3 fatty acid in retina. The Biochemical journal, 305 ( Pt 2)(Pt 2), 643–648. [Link]
-
Dittrich, F., Zajonc, D., Hühne, K., Hoja, U., Ekici, Ö., & Schweizer, E. (2001). In vitro fatty acid elongation with extracts from different classes of 13:0-negative S. cerevisiae mutants. European journal of biochemistry, 268(24), 6449–6456. [Link]
-
Metherel, A. H., & Bazinet, R. P. (2019). Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State. Current developments in nutrition, 3(8), nzz078. [Link]
-
Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in cellular neuroscience, 13, 417. [Link]
-
Brown, A. A., & Gletsu-Miller, N. (2022). SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells. Theranostics, 12(9), 4153–4170. [Link]
-
Weir, J. M., Weir, C. J., & Meikle, P. J. (2020). Plasma Docosahexaenoic Acid and Eicosapentaenoic Acid Concentrations Are Positively Associated with Brown Adipose Tissue Activity in Humans. Metabolites, 10(10), 403. [Link]
-
Koves, T. R., Ussher, J. R., Noland, R. C., Slentz, D., Mosedale, M., Ilkayeva, O., ... & Muoio, D. M. (2008). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical biochemistry, 373(1), 101–111. [Link]
-
Reddy, J. K. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International journal of molecular sciences, 22(16), 9005. [Link]
-
Lanyon, C., & Linder, M. E. (2017). A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase. Bio-protocol, 7(1), e2083. [Link]
-
KEGG. (n.d.). KEGG ORTHOLOGY: K12419. Retrieved from [Link]
-
Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in cellular neuroscience, 13, 417. [Link]
-
Wang, Y., Li, J., Ma, X., Wang, X., & Wang, Z. (2022). Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approach. Food & function, 13(3), 1335–1347. [Link]
-
Reactome. (n.d.). Formation of DHA-CoA catalysed by 3-ketoacyl-CoA thiolase. Retrieved from [Link]
-
Bates, P. D., Johnson, S. R., & Jaworski, J. G. (2020). General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. The Plant cell, 32(4), 868–884. [Link]
-
Lund-Blix, N. A., Rønningen, K. S., Bøås, H., Tapia, G., & Andersen, L. F. (2016). Plasma phospholipid pentadecanoic acid, EPA, and DHA, and the frequency of dairy and fish product intake in young children. Food & nutrition research, 60, 31758. [Link]
-
Yu, M., Tehlivets, O., Hart, J. C., & Reynolds, K. A. (2011). In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli. The Journal of biological chemistry, 286(21), 18833–18841. [Link]
Sources
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Active synthesis of C24:5, n-3 fatty acid in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active synthesis of C24:5, n-3 fatty acid in retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Translocation of tetracosapentaenoyl-CoA to peroxisomes [reactome.org]
- 6. Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
